

Spectroscopic Elucidation of (2S)-2-(4-Bromophenyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: (2s)-2-(4-Bromophenyl)morpholine

CAS No.: 920798-90-9

Cat. No.: B3058837

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Executive Summary & Molecular Architecture

(2S)-2-(4-Bromophenyl)morpholine is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of neuroactive agents, monoamine reuptake inhibitors, and advanced agrochemicals. The morpholine ring provides unique conformational rigidity, metabolic stability, and hydrogen-bonding capabilities[1].

From an analytical perspective, validating the structural integrity of this compound requires a multi-modal spectroscopic approach. The presence of the heavy bromine atom, the basic secondary amine, and the chiral center at the C-2 position demand specific experimental conditions to prevent spectral artifacts. This whitepaper details the causal reasoning behind the spectroscopic characterization of **(2S)-2-(4-Bromophenyl)morpholine**, providing self-validating protocols and high-resolution data interpretations.

Mass Spectrometry: Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is the first line of structural validation. The molecular formula for **(2S)-2-(4-Bromophenyl)morpholine** is C₁₀H₁₂BrNO, with a monoisotopic mass of 241.0102 Da.

Causality in Experimental Design

To analyze this compound, we utilize Positive Electrospray Ionization (ESI+) modified with 0.1% Formic Acid.

- **Why Formic Acid?** The morpholine nitrogen is a secondary amine with a pKa of approximately 8.3. The addition of formic acid drives the equilibrium entirely toward the protonated state, yielding a robust $[M+H]^+$ ion. This choice drastically enhances ionization efficiency and signal-to-noise ratio.
- **The Bromine Signature:** Bromine naturally exists as two stable isotopes, ^{79}Br (50.69%) and ^{81}Br (49.31%). This near 1:1 ratio creates a highly diagnostic isotopic doublet in the mass spectrum. Observing a 1:1 ratio at m/z 242.01 and 244.01 is absolute confirmation of a mono-brominated species.

Protocol 1: HRMS Acquisition (Self-Validating Workflow)

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final working concentration of 1 $\mu\text{g/mL}$ using 50:50 Methanol:Water containing 0.1% Formic Acid.
- **Instrument Calibration:** Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix in positive mode.
 - **Validation Checkpoint:** The mass error of the tuning mix peaks must be <2 ppm. Do not proceed if the instrument is out of calibration.
- **Sample Introduction:** Infuse the sample via a syringe pump at a flow rate of 10 $\mu\text{L/min}$ directly into the ESI source.
- **Data Acquisition:** Set the scan range to m/z 100–500. Capillary voltage 3.0 kV, desolvation temperature 250 $^{\circ}\text{C}$.
 - **Validation Checkpoint:** Observe the isotopic cluster at m/z 242.01 and 244.01. If the ratio deviates significantly from 1:1, suspect co-eluting isobaric interference or detector saturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The morpholine ring presents a complex but highly recognizable ^1H NMR pattern due to its stable chair conformation and the electronegativity of the adjacent oxygen and nitrogen atoms[2].

Causality in Experimental Design

- **Solvent Selection:** We explicitly select Deuterated Chloroform (CDCl_3) over DMSO- d_6 . While DMSO is an excellent solvent, its strong hydrogen-bonding capabilities often lead to broad, overlapping signals and suppress the secondary amine (N-H) proton exchange. CDCl_3 maintains sharp multiplets, allowing for the precise extraction of J-couplings necessary for conformational analysis[3].
- **Karplus Equation Dynamics:** The H-2 proton (attached to the carbon bearing the bromophenyl group) sits in an axial position to minimize 1,3-diaxial steric interactions with the morpholine ring protons. Consequently, it exhibits a doublet of doublets (dd) at ~ 4.45 ppm. The large coupling constant ($J \approx 10.4$ Hz) arises from the antiperiplanar relationship with the axial H-3 proton, while the smaller coupling ($J \approx 2.6$ Hz) is due to the gauche relationship with the equatorial H-3 proton.

Quantitative Data Summaries

Table 1: ^1H NMR Data for **(2S)-2-(4-Bromophenyl)morpholine** (400 MHz, CDCl_3)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)	Integration	Assignment
H-3', H-5'	7.45	d	8.4	2H	Aromatic protons ortho to Bromine (AA'BB')
H-2', H-6'	7.25	d	8.4	2H	Aromatic protons ortho to morpholine (AA'BB')
H-2	4.45	dd	10.4, 2.6	1H	Morpholine CH (axial, adjacent to O)
H-6eq	4.05	ddd	11.5, 3.5, 2.0	1H	Morpholine CH2 (equatorial, adjacent to O)
H-6ax	3.75	td	11.5, 2.5	1H	Morpholine CH2(axial, adjacent to O)
H-3eq	3.10	dd	12.2, 2.6	1H	Morpholine CH2 (equatorial, adjacent to N)

H-5eq	3.05	dt	12.0, 2.5	1H	Morpholine CH2 (equatorial, adjacent to N)
H-5ax	2.90	td	12.0, 3.5	1H	Morpholine CH2(axial, adjacent to N)
H-3ax	2.85	dd	12.2, 10.4	1H	Morpholine CH2(axial, adjacent to N)
NH	2.00	br s	-	1H	Secondary amine (concentratio n dependent)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position	Chemical Shift (ppm)	Assignment
C-1'	139.2	Aromatic Quaternary C (attached to morpholine)
C-3', C-5'	131.4	Aromatic CH (ortho to Bromine)
C-2', C-6'	127.8	Aromatic CH (ortho to morpholine)
C-4'	121.5	Aromatic Quaternary C (attached to Bromine)
C-2	77.5	Morpholine CH-O (chiral center)
C-6	67.2	Morpholine CH ₂ -O
C-3	52.1	Morpholine CH ₂ -N
C-5	45.8	Morpholine CH ₂ -N

Protocol 2: High-Resolution NMR Acquisition (Self-Validating Workflow)

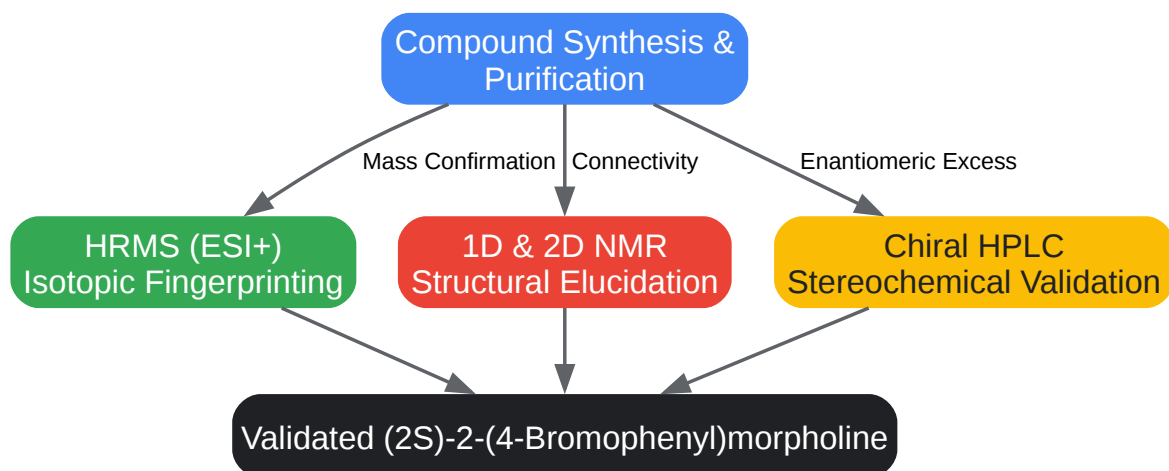
- Sample Preparation: Dissolve 15.0 mg of the analyte in 600 μ L of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
 - Validation Checkpoint: Visually inspect the tube against a light source. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity; if observed, filter through a glass wool plug before proceeding.
- Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies.
- Shimming: Perform gradient shimming on the ²H lock signal of CDCl₃.
 - Validation Checkpoint: Acquire a single-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz to guarantee the

resolution of fine J -couplings.

- Acquisition:
 - ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (D1).
 - ¹³C NMR: 256 scans, power-gated decoupling (WALTZ-16), 2-second D1.

Spectroscopic Validation Workflow

To ensure rigorous quality control, the following logical workflow must be adhered to when verifying the identity and purity of **(2S)-2-(4-Bromophenyl)morpholine** batches.



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Caption: Workflow for the comprehensive spectroscopic validation of **(2S)-2-(4-Bromophenyl)morpholine**.

References

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